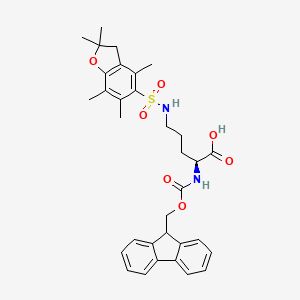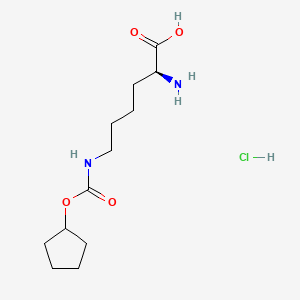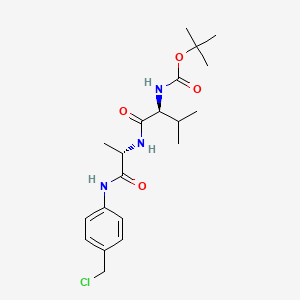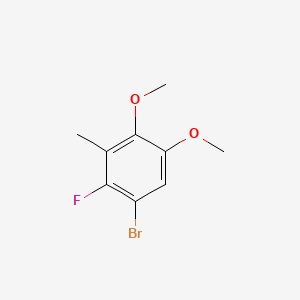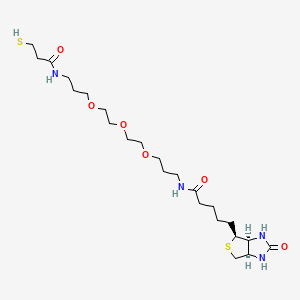
Biotin-PEG(3)-SH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG(3)-SH, also known as Biotin-Polyethylene Glycol(3)-Sulfhydryl, is a biotin derivative that contains a polyethylene glycol (PEG) spacer arm and a terminal sulfhydryl group. This compound is widely used in bioconjugation and labeling applications due to its ability to form stable covalent bonds with various biomolecules. The PEG spacer arm enhances the solubility and flexibility of the biotin moiety, reducing steric hindrance and improving binding interactions with avidin or streptavidin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG(3)-SH typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form an active ester.
PEGylation: The activated biotin is then reacted with a polyethylene glycol (PEG) derivative containing a terminal amine group. This reaction forms a stable amide bond between the biotin and PEG.
Introduction of Sulfhydryl Group: The PEGylated biotin is further reacted with a compound containing a terminal sulfhydryl group, such as 3-mercaptopropionic acid, to introduce the sulfhydryl functionality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG derivatives are synthesized and purified.
Reaction Optimization: Reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG(3)-SH undergoes various chemical reactions, including:
Thiol-Disulfide Exchange: The sulfhydryl group can participate in thiol-disulfide exchange reactions, forming disulfide bonds with other thiol-containing molecules.
Click Chemistry: The compound can be used in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to form stable triazole linkages.
Conjugation Reactions: this compound can be conjugated to proteins, peptides, and other biomolecules through its sulfhydryl group.
Common Reagents and Conditions
Thiol-Disulfide Exchange: Common reagents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). Reactions are typically carried out in aqueous buffers at neutral pH.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts. Reactions are performed in aqueous or organic solvents at room temperature.
Conjugation Reactions: Reagents such as maleimide-activated compounds are used for conjugation. Reactions are carried out in aqueous buffers at pH 6.5-7.5.
Major Products Formed
Disulfide Bonds: Thiol-disulfide exchange reactions result in the formation of disulfide bonds.
Triazole Linkages: Click chemistry reactions produce triazole linkages.
Bioconjugates: Conjugation reactions yield biotinylated biomolecules.
Aplicaciones Científicas De Investigación
Biotin-PEG(3)-SH has numerous applications in scientific research, including:
Bioconjugation: Used to label proteins, peptides, and other biomolecules for detection and purification.
Drug Delivery: Employed in the development of targeted drug delivery systems, where biotinylated drugs can be selectively delivered to cells expressing avidin or streptavidin.
Diagnostics: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of specific biomolecules.
Nanotechnology: Applied in the functionalization of nanoparticles for targeted imaging and therapy.
Cell Biology: Used to study protein-protein interactions and cellular processes through biotin-streptavidin affinity systems.
Mecanismo De Acción
Biotin-PEG(3)-SH exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, forming a stable complex.
Thiol Chemistry: The sulfhydryl group can form covalent bonds with other thiol-containing molecules or undergo thiol-disulfide exchange reactions.
PEG Spacer: The PEG spacer arm enhances solubility and reduces steric hindrance, improving the binding interactions and stability of the biotinylated complex.
Comparación Con Compuestos Similares
Biotin-PEG(3)-SH can be compared with other biotin derivatives, such as:
Biotin-PEG(2)-SH: Contains a shorter PEG spacer arm, which may result in increased steric hindrance and reduced solubility.
Biotin-PEG(4)-SH: Contains a longer PEG spacer arm, which may provide greater flexibility and solubility but could also increase the overall size of the biotinylated complex.
Biotin-PEG(3)-NH2: Contains a terminal amine group instead of a sulfhydryl group, which can be used for different conjugation chemistries.
This compound is unique due to its combination of a biotin moiety, a PEG spacer arm, and a terminal sulfhydryl group, making it highly versatile for various bioconjugation and labeling applications.
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-(3-sulfanylpropanoylamino)propoxy]ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O6S2/c28-20(6-2-1-5-19-22-18(17-35-19)26-23(30)27-22)24-8-3-10-31-12-14-33-15-13-32-11-4-9-25-21(29)7-16-34/h18-19,22,34H,1-17H2,(H,24,28)(H,25,29)(H2,26,27,30)/t18-,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUWQGBJPNTNN-IPJJNNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
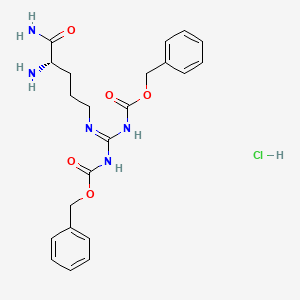
![(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl](113C)butanoic acid](/img/structure/B6286253.png)
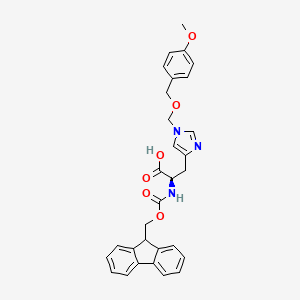
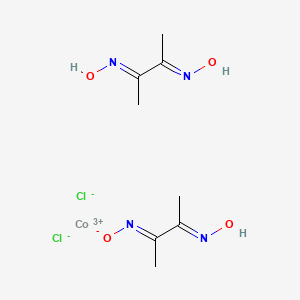
![cobalt(3+);N,N-dimethylpyridin-4-amine;(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;chloride](/img/structure/B6286273.png)
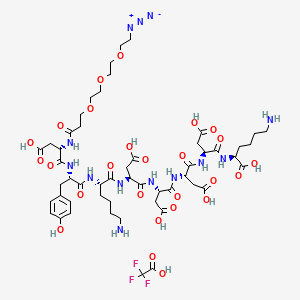
![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride](/img/structure/B6286287.png)

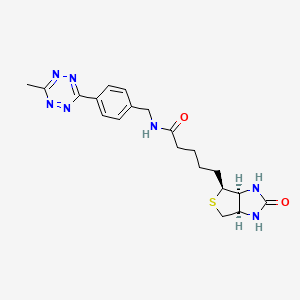
![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
